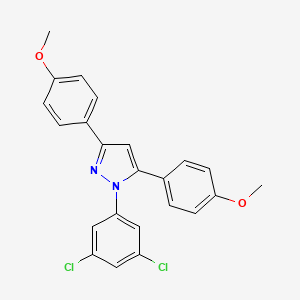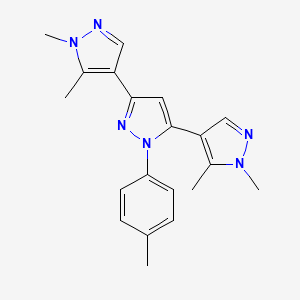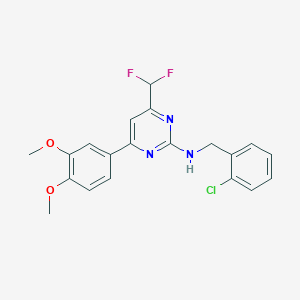![molecular formula C13H21N5O2S B14925642 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14925642.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes multiple methyl groups and a sulfonamide functional group, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group . Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods prioritize cost-effectiveness and environmental sustainability, often incorporating green chemistry principles such as the use of eco-friendly solvents and catalysts .
化学反応の分析
Types of Reactions
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its reactivity.
Reduction: This reaction can be used to alter the functional groups, making the compound more suitable for specific applications.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups, thereby modifying the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a broad range of applications in scientific research:
作用機序
The mechanism by which N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects. Additionally, the pyrazole ring can interact with specific receptors, modulating their activity and contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
1,3-Diaza-2,4-cyclopentadienes: Share structural similarities with pyrazoles and exhibit comparable reactivity.
Indole Derivatives: Another class of nitrogen-containing heterocycles with significant biological activities.
Uniqueness
What sets N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methyl groups and the sulfonamide moiety enhance its reactivity and potential for diverse applications, making it a valuable compound in various fields of research .
特性
分子式 |
C13H21N5O2S |
|---|---|
分子量 |
311.41 g/mol |
IUPAC名 |
N-[(2-ethylpyrazol-3-yl)methyl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H21N5O2S/c1-6-18-12(7-8-14-18)9-16(4)21(19,20)13-10(2)15-17(5)11(13)3/h7-8H,6,9H2,1-5H3 |
InChIキー |
XKUHHPLISKTOSY-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=C(N(N=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B14925563.png)
![N-(3,5-dimethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925568.png)

![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14925577.png)
![6-cyclopropyl-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925585.png)
![1-ethyl-N-(3-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925590.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925599.png)
![(6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B14925609.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925618.png)

![4-bromo-3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14925628.png)
![1-benzyl-3-cyclopropyl-N-(3,5-dimethylphenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925637.png)
![methyl 5-{[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B14925649.png)

